7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione
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Overview
Description
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione is a heterocyclic compound that features a quinoline core substituted with an aziridine ring and a methyl group. This compound is of interest due to its potential biological activities, including anticancer properties. The presence of the aziridine ring imparts significant strain, making it a reactive intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via the reaction of the quinoline derivative with an aziridine precursor. This step often involves the use of a base such as sodium hydride to deprotonate the aziridine precursor, followed by nucleophilic substitution on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to open the aziridine ring.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various amine derivatives resulting from aziridine ring-opening.
Scientific Research Applications
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to form DNA crosslinks.
Medicine: Explored for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione involves the formation of DNA crosslinks, which can inhibit DNA replication and transcription, leading to cell death. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in the formation of interstrand and intrastrand crosslinks. This mechanism is similar to that of other aziridine-containing anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: An aziridine-containing compound used as a chemotherapeutic agent.
Porfiromycin: A derivative of mitomycin C with similar anticancer properties.
Azinomycin B: Another aziridine-containing compound with potent anticancer activity.
Uniqueness
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione is unique due to its specific substitution pattern on the quinoline core, which may impart distinct biological activities and chemical reactivity compared to other aziridine-containing compounds. Its potential for selective DNA crosslinking and anticancer activity makes it a valuable compound for further research and development.
Properties
CAS No. |
64636-54-0 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
7-(aziridin-1-yl)-6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C12H10N2O2/c1-7-10(14-5-6-14)12(16)9-8(11(7)15)3-2-4-13-9/h2-4H,5-6H2,1H3 |
InChI Key |
JNBAQDYPEOZDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N3CC3 |
Origin of Product |
United States |
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